6-Butoxy-2-azaspiro[3.3]heptane
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H19NO |
|---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
6-butoxy-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C10H19NO/c1-2-3-4-12-9-5-10(6-9)7-11-8-10/h9,11H,2-8H2,1H3 |
InChI Key |
FVEKIGDOZJYKSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1CC2(C1)CNC2 |
Origin of Product |
United States |
Synthetic Methodologies for 6 Butoxy 2 Azaspiro 3.3 Heptane
Retrosynthetic Analysis of the 2-Azaspiro[3.3]heptane Core with 6-Substitution
A retrosynthetic analysis of 6-Butoxy-2-azaspiro[3.3]heptane reveals several key disconnection points. The primary challenge lies in the construction of the spirocyclic junction and the two strained azetidine (B1206935) and cyclobutane (B1203170) rings.
A logical retrosynthetic pathway begins by disconnecting the azetidine ring. This suggests a precursor such as a 3-(aminomethyl)-3-(halomethyl)cyclobutane derivative substituted with a butoxy group. Cyclization via an intramolecular nucleophilic substitution would then form the desired azetidine ring.
Alternatively, a powerful and common strategy involves the formation of a spirocyclic β-lactam intermediate. researchgate.netresearchgate.net This intermediate can be retrosynthetically disconnected via a [2+2] cycloaddition reaction between an imine and a ketene. For the target molecule, this would involve a ketene derived from a 3-butoxycyclobutanecarboxylic acid derivative and an appropriate imine. Subsequent reduction of the β-lactam carbonyl group would yield the final 2-azaspiro[3.3]heptane skeleton.
A further approach considers the formation of the cyclobutane ring onto a pre-existing azetidine structure. For example, a precursor like tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate can be envisioned, where the ketone at the 6-position serves as a handle for introducing the butoxy group via reduction and subsequent etherification. researchgate.netresearchgate.net The synthesis of this keto-intermediate itself can be approached through various routes, including the cycloaddition of dichloroketene with a protected 3-methyleneazetidine. researchgate.net
These primary retrosynthetic disconnections pave the way for several forward synthetic strategies, which are detailed in the following sections.
Approaches to the Azaspiro[3.3]heptane Framework
The construction of the azaspiro[3.3]heptane framework is a topic of significant interest due to its prevalence as a bioisostere for common heterocycles like piperidine in medicinal chemistry. researchgate.netnih.govnih.gov Various cyclization strategies have been developed to access this strained bicyclic system.
The synthesis of spirocyclic systems can be achieved through double nucleophilic displacement reactions on a central carbon atom bearing two leaving groups. For the synthesis of the 2-azaspiro[3.3]heptane core, this typically involves a precursor with a quaternary carbon center flanked by electrophilic sites.
A practical route to 2,6-diazaspiro[3.3]heptanes, which shares the same core spiro-structure, involves the cyclization of a (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine derivative using a strong base like potassium tert-butoxide (t-BuOK). thieme-connect.de This demonstrates the feasibility of forming the second four-membered ring onto a pre-existing one via intramolecular displacement.
Another related method involves the reaction of alkyl dihalides with primary amines under microwave irradiation to form nitrogen-containing heterocycles. organic-chemistry.org Adapting this to the target molecule, a precursor such as 3-butoxy-1,1-bis(halomethyl)cyclobutane could be reacted with a protected amine (e.g., benzylamine) to undergo a double nucleophilic substitution, thereby forming the azetidine ring in a single step.
| Precursor Type | Reagents & Conditions | Product | Yield | Reference |
| (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine | t-BuOK, THF, 70 °C | 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane | Good | thieme-connect.de |
| 1,1-Bis(halomethyl)cyclobutane derivative | Primary Amine, Base | 2-Azaspiro[3.3]heptane derivative | Varies | organic-chemistry.org |
Intramolecular ring closure is a fundamental strategy for synthesizing cyclic compounds, including strained azetidines. The formation of the azetidine ring is often the key step in constructing the 2-azaspiro[3.3]heptane scaffold. This can be achieved through various methods, including the intramolecular amination of organoboronates or the palladium-catalyzed amination of C-H bonds. organic-chemistry.org
A common approach starts with a suitably functionalized cyclobutane. For instance, a 3-butoxycyclobutane-1,1-dimethanol derivative could be converted into a corresponding bis-halide or bis-tosylate. Subsequent reaction with a primary amine would lead to the formation of the spiro-azetidine ring system. A patent describes a multi-step synthesis of 6-oxo-2-azaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester, where a key step involves an intramolecular cyclization under the action of potassium carbonate to form the azetidine ring. google.com
The stability of the azetidine ring once formed is an important consideration, as ring-strain can lead to decomposition pathways, particularly under acidic conditions. nih.gov Careful selection of protecting groups and reaction conditions is therefore crucial for a successful synthesis.
The Staudinger [2+2] cycloaddition of a ketene and an imine is one of the most powerful and widely used methods for the synthesis of β-lactams (azetidin-2-ones). rsc.orgresearchgate.net This methodology has been successfully applied to the synthesis of spirocyclic β-lactams, which are versatile intermediates for 1-azaspiro[3.3]heptanes and 2-azaspiro[3.3]heptanes. researchgate.netresearchgate.netnih.gov
In this approach, a ketene is generated in situ from an acyl chloride and a tertiary amine base. This ketene then reacts with an imine to form the four-membered β-lactam ring. To synthesize a precursor for this compound, the reaction would involve a ketene derived from 3-butoxycyclobutanecarbonyl chloride and a suitable imine. The stereochemistry of the resulting spiro-β-lactam can often be controlled by the substituents on the imine and the reaction conditions. rsc.orgnih.gov
Once the spirocyclic β-lactam is formed, the carbonyl group can be reduced to a methylene group using strong reducing agents like alane (AlH₃) or lithium aluminum hydride (LiAlH₄), yielding the final azaspiro[3.3]heptane skeleton. researchgate.netrsc.org This two-step sequence of cycloaddition followed by reduction is a robust and scalable method for accessing these spirocyclic amines. rsc.org
| Reaction Type | Reactants | Intermediate | Product | Key Features | References |
| Staudinger Cycloaddition | Ketene (from Acyl Chloride) + Imine | Spirocyclic β-Lactam | 2-Azaspiro[3.3]heptane (after reduction) | Forms β-lactam ring; versatile for substitutions. | rsc.orgresearchgate.netnih.govdigitellinc.com |
| Thermal Cycloaddition | Endocyclic Alkene + Graf's Isocyanate | Spirocyclic β-Lactam | 1-Azaspiro[3.3]heptane (after reduction) | Key step for 1-azaspiro bioisosteres. | researchgate.netnih.gov |
A modern and innovative strategy for constructing all-carbon quaternary centers, including the spiro-center of azaspiro[3.n]alkanes, involves the use of titanacyclobutane intermediates. chemrxiv.orgchemrxiv.org This methodology provides streamlined access to these valuable three-dimensional structures, which are of great interest in drug discovery. nih.govdigitellinc.com
The process typically begins with a ketone, such as N-Boc-3-azetidinone, which is treated with an excess of the Tebbe reagent. chemrxiv.orgnih.gov This generates a titanacyclobutane intermediate in situ through a sequence of carbonyl methylenation and alkene cyclometallation. This transient organotitanium species can then be intercepted with a halogen source (e.g., I₂, NBS) to yield a functionalized dihalide. chemrxiv.orgnih.gov This dihalide is a versatile precursor that can be captured by an amine to afford the desired spirocyclic azetidine building blocks. nih.gov
To apply this to the target molecule, one could envision starting with 3-butoxycyclobutanone. Reaction with Tebbe's reagent followed by interception and subsequent cyclization with an amine derivative would construct the azetidine ring, directly forming the this compound scaffold. This method is particularly valuable for creating the sterically hindered quaternary spiro-center. chemrxiv.orgdigitellinc.com
| Starting Material | Key Reagent | Intermediate | Application | Key Advantage | References |
| Ketone (e.g., N-Boc-3-azetidinone) | Tebbe's Reagent | Titanacyclobutane | Synthesis of azaspiro[3.n]alkanes | Efficient construction of quaternary carbon centers. | chemrxiv.orgchemrxiv.orgnih.gov |
| Alkene | Titanocene derivatives | Titanacyclobutane | Modular assembly of 3-azetidines | Access to functionalized alkyl dihalides. | nih.gov |
Introduction of the Butoxy Group at the 6-Position
The introduction of the butoxy group at the 6-position of the 2-azaspiro[3.3]heptane ring is typically achieved through the functionalization of a suitable precursor, most commonly tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate. This precursor can be synthesized by the reduction of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. researchgate.net
1 Alkylation Strategies for Ether Formation
The most direct method for forming the butoxy ether is through the alkylation of the 6-hydroxy group. The Williamson ether synthesis is a classic and widely used method for this transformation. masterorganicchemistry.comorganicchemistrytutor.comkhanacademy.org This reaction involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide, in this case, a butyl halide such as 1-bromobutane or 1-iodobutane.
The reaction would proceed as follows:
Deprotonation of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with a strong base (e.g., sodium hydride, NaH) in an aprotic solvent (e.g., tetrahydrofuran, THF, or dimethylformamide, DMF) to generate the corresponding alkoxide.
Addition of a butyl halide (e.g., 1-bromobutane) to the alkoxide solution. The alkoxide then displaces the halide in an Sₙ2 reaction to form the desired tert-butyl this compound-2-carboxylate.
| Step | Reactants | Reagents | Product | Reaction Type |
|---|---|---|---|---|
| 1 | tert-Butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | NaH | Sodium 2-Boc-2-azaspiro[3.3]heptan-6-oxide | Acid-Base (Deprotonation) |
| 2 | Sodium 2-Boc-2-azaspiro[3.3]heptan-6-oxide, 1-Bromobutane | - | tert-Butyl this compound-2-carboxylate | Sₙ2 (Williamson Ether Synthesis) |
2 Nucleophilic Substitution Reactions
An alternative to direct alkylation of the alcohol involves converting the hydroxyl group into a better leaving group, followed by nucleophilic substitution with a butoxide anion. The hydroxyl group can be converted to a sulfonate ester, such as a mesylate or tosylate, by reaction with mesyl chloride or tosyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
The resulting 6-mesyloxy or 6-tosyloxy-2-azaspiro[3.3]heptane derivative is then a highly reactive substrate for Sₙ2 displacement. Reaction with sodium butoxide, prepared by reacting butanol with a strong base like sodium hydride, would then yield the target this compound. This two-step approach can sometimes offer advantages in terms of reaction conditions and yields, especially if the direct alkylation is sluggish.
Another powerful method for achieving this transformation is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction allows for the direct conversion of a primary or secondary alcohol to an ether with inversion of stereochemistry, using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD) in the presence of the nucleophile, in this case, butanol. organic-chemistry.orgnih.govchemistrysteps.com
Cyclization Reactions
3 Functional Group Interconversions at the 6-Position
Functional group interconversions provide a versatile toolkit for organic synthesis. The hydroxyl group of tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate can be converted into other functional groups that can then be transformed into a butoxy group. For example, the alcohol can be converted to an alkyl halide (e.g., 6-bromo-2-azaspiro[3.3]heptane) using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by a Finkelstein reaction if necessary. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com The resulting alkyl halide can then undergo nucleophilic substitution with sodium butoxide to furnish the desired ether.
These various strategies for introducing the butoxy group at the 6-position of the 2-azaspiro[3.3]heptane scaffold provide chemists with multiple pathways to access this important class of molecules for further investigation in drug discovery and development.
Following a comprehensive search for scientific literature and data, no specific synthetic methodologies for the compound "this compound" were found. The available research focuses on the synthesis of related azaspiro[3.3]heptane derivatives, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and 2-oxa-6-azaspiro[3.3]heptane.
Due to the strict requirement to focus solely on "this compound" and the absence of specific information regarding its synthesis, optimization, and scale-up, it is not possible to generate the requested article without resorting to speculation, which would violate the core principles of scientific accuracy.
Therefore, the detailed article focusing on the synthetic methodologies for "this compound" as per the provided outline cannot be constructed from the available information.
Advanced Structural Characterization and Spectroscopic Analysis of 6 Butoxy 2 Azaspiro 3.3 Heptane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is the most powerful tool for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships between atoms.
Probing Stereochemistry and Regioselectivity via ¹H NMR and ¹³C NMR
The ¹H and ¹³C NMR spectra provide the fundamental blueprint of the molecular structure. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, while spin-spin coupling in the ¹H spectrum reveals the number of adjacent protons, allowing for the assembly of molecular fragments.
For 6-Butoxy-2-azaspiro[3.3]heptane, the ¹H NMR spectrum is expected to show distinct signals for the protons of the butoxy group and the spirocyclic core. The triplet-quartet-sextet-triplet pattern of the n-butoxy group is a classic signature. The protons on the azetidine (B1206935) and cyclobutane (B1203170) rings would present as complex multiplets due to the rigid, strained nature of the spiro[3.3]heptane system.
The ¹³C NMR spectrum complements the proton data by showing a single peak for each unique carbon atom. The chemical shifts would confirm the presence of the ether linkage and the distinct carbon environments within the two rings. For instance, the carbon atom C6, bonded to the oxygen, would appear significantly downfield compared to the other aliphatic carbons of the cyclobutane ring. Similarly, the carbons adjacent to the nitrogen atom in the azetidine ring (C1 and C3) would be shifted downfield due to the electronegativity of the nitrogen. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Predicted chemical shifts (ppm) are based on standard values for similar functional groups and structures. pdx.edusigmaaldrich.comabdn.ac.uk
| Position | Predicted ¹³C Shift (ppm) | Position | Predicted ¹H Shift (ppm) | Multiplicity |
| C1, C3 | ~55-60 | H1, H3 | ~3.5-4.0 | t |
| C5, C7 | ~30-35 | H5, H7 | ~2.0-2.5 | m |
| C4 (spiro) | ~40-45 | - | - | - |
| C6 | ~75-80 | H6 | ~3.8-4.2 | m |
| C1' (O-CH₂) | ~70 | H1' | ~3.4 | t |
| C2' | ~32 | H2' | ~1.6 | m |
| C3' | ~19 | H3' | ~1.4 | m |
| C4' | ~14 | H4' | ~0.9 | t |
| NH | - | NH | ~1.5-2.5 | br s |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Spectral Assignment
While 1D NMR provides essential data, complex spin systems and signal overlap, as expected in the spirocyclic core, often necessitate the use of two-dimensional (2D) NMR experiments for complete and unambiguous assignment.
COSY (Correlation Spectroscopy): This homonuclear experiment maps the coupling relationships between protons, typically over two to three bonds. A COSY spectrum of this compound would be crucial for tracing the proton connectivity within the butoxy chain (H1' through H4') and for navigating the complex coupled network of the spiro[3.3]heptane skeleton. rsc.org Cross-peaks would connect adjacent protons, confirming their neighboring positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. pdx.edu It is an indispensable tool for assigning carbon resonances based on their known proton assignments. For every C-H bond in the molecule, a cross-peak would appear in the HSQC spectrum, definitively linking the ¹H and ¹³C data from Table 1.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). pdx.edu This is particularly valuable for identifying quaternary carbons (like the spiro-carbon C4) and for connecting different parts of the molecule. For example, HMBC would show a correlation between the H1' protons of the butoxy group and the C6 carbon of the cyclobutane ring, confirming the point of attachment. It would also help to definitively assign the carbons within the azetidine ring by showing correlations from the protons on C1 and C3 to the spiro-carbon C4.
Nitrogen NMR (e.g., ¹⁴N NMR) for Azetidine Nitrogen Environment Characterization
Nitrogen NMR can provide direct insight into the chemical environment of the nitrogen atom within the azetidine ring. Nitrogen possesses two NMR-active isotopes: ¹⁴N (99.6% natural abundance) and ¹⁵N (0.4% natural abundance).
¹⁴N NMR is characterized by a very wide chemical shift range, but its utility is often hampered by its quadrupolar nature. huji.ac.il In molecules with low symmetry around the nitrogen atom, such as this compound, the rapid quadrupolar relaxation leads to extremely broad signals, which can be difficult or impossible to observe with standard high-resolution spectrometers. huji.ac.il
While challenging, if a signal could be obtained, its chemical shift would be characteristic of a secondary amine in a strained four-membered ring. A more practical approach is often to use indirect methods involving the ¹⁵N isotope, such as an ¹H-¹⁵N HMBC experiment. This 2D technique would show a correlation between the nitrogen atom and nearby protons (e.g., H1, H3, and the NH proton), providing the ¹⁵N chemical shift and confirming the connectivity around the nitrogen atom, albeit with significantly lower sensitivity due to the low natural abundance of ¹⁵N. nih.gov
Mass Spectrometry for Molecular Confirmation and Purity Assessment
Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and elemental composition of a compound and for gaining structural information through analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry can measure the mass of an ion with extremely high accuracy (typically to within 5 ppm). This allows for the determination of the exact mass, from which a unique elemental formula can be derived. For this compound (C₁₀H₁₉NO), HRMS provides the most definitive confirmation of its molecular formula.
Table 2: HRMS Data for this compound
The exact mass is calculated for the protonated molecular ion [M+H]⁺.
| Formula | Ion | Calculated Exact Mass | Observed Mass |
| C₁₀H₁₉NO | [M+H]⁺ | 170.1545 | Expected within +/- 0.0009 |
The experimental observation of an ion at an m/z value matching the calculated exact mass would provide unambiguous evidence for the elemental composition C₁₀H₂₀NO⁺. rsc.org
Ionization Techniques (e.g., APCI, EI-MS) for Fragmentation Analysis
The method of ionization significantly influences the resulting mass spectrum. "Soft" ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) typically produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. In contrast, "hard" ionization techniques like Electron Ionization (EI) impart more energy to the molecule, causing it to fragment in predictable ways. wikipedia.orgyoutube.com
The analysis of these fragmentation patterns in an EI-MS experiment provides valuable structural information by revealing the weakest bonds and most stable resulting fragments. For this compound, key fragmentation pathways would include:
Alpha-Cleavage of the Ether: This is a characteristic fragmentation for ethers, involving the cleavage of a C-C bond adjacent to the oxygen. blogspot.comdummies.comwhitman.edu The most likely alpha-cleavage would involve the loss of a propyl radical (•C₃H₇) to form a stable, resonance-delocalized oxonium ion.
Cleavage of the Butoxy Group: The loss of the entire butoxy group as a radical (•OC₄H₉) or butene (C₄H₈) via rearrangement is also a probable pathway.
Alpha-Cleavage of the Amine: Cleavage of the C-C bonds adjacent to the nitrogen atom in the azetidine ring is another favored process. This could lead to the opening of the azetidine ring and subsequent fragmentation. dummies.com
Fragmentation of the Spirocyclic Core: The strained spiro[3.3]heptane system can undergo complex ring-opening and fragmentation pathways to relieve ring strain. researchgate.netresearchgate.net
Table 3: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment Ion | Fragmentation Pathway |
| 169 | [M]⁺ | Molecular Ion |
| 126 | [M - C₃H₇]⁺ | Alpha-cleavage of ether (loss of propyl radical) |
| 114 | [M - C₄H₉]⁺ | Loss of butyl radical |
| 96 | [M - OC₄H₉]⁺ | Cleavage of C-O bond |
| 84 | [C₅H₈N]⁺ | Ring fragmentation |
| 70 | [C₄H₈N]⁺ | Alpha-cleavage of amine |
| 57 | [C₄H₉]⁺ | Butyl cation |
| 43 | [C₃H₇]⁺ | Propyl cation |
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the elucidation of molecular structures by identifying the functional groups and probing the vibrational modes of a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy an invaluable method for functional group identification.
For this compound, the IR spectrum would be expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. The presence of the secondary amine (N-H) in the azaspiro[3.3]heptane ring would likely show a stretching vibration in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be anticipated in the 1020-1250 cm⁻¹ range. The butoxy group would be identifiable by the C-O stretching vibration, typically found between 1000 and 1300 cm⁻¹. Additionally, the aliphatic C-H bonds of the butyl group and the spirocyclic core would produce strong stretching absorptions in the 2850-3000 cm⁻¹ region and bending vibrations around 1375-1470 cm⁻¹.
A comprehensive analysis of a hypothetical IR spectrum is presented in the data table below, outlining the expected absorption bands and their corresponding vibrational modes for this compound.
| Expected IR Absorption Bands for this compound | |
| Frequency Range (cm⁻¹) | Vibrational Mode |
| 3300-3500 | N-H stretch (secondary amine) |
| 2850-3000 | C-H stretch (aliphatic) |
| 1450-1470 | C-H bend (CH₂) |
| 1370-1380 | C-H bend (CH₃) |
| 1000-1300 | C-O stretch (ether) |
| 1020-1250 | C-N stretch (amine) |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is sensitive to changes in the dipole moment of a molecule, Raman spectroscopy detects changes in polarizability. This often results in strong signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum.
In the Raman spectrum of this compound, the symmetric stretching vibrations of the C-C bonds within the spirocyclic framework would be expected to produce prominent peaks. The C-H stretching and bending vibrations would also be Raman active. The N-H and C-O stretching vibrations would be observable, providing complementary information to the IR data.
The table below summarizes the anticipated Raman shifts for the key molecular vibrations in this compound.
| Expected Raman Shifts for this compound | |
| Frequency Shift (cm⁻¹) | Vibrational Mode |
| 3300-3500 | N-H stretch |
| 2850-3000 | C-H stretch |
| 1440-1460 | C-H bend |
| 800-1200 | C-C stretch (ring) |
| 1000-1300 | C-O stretch |
Single Crystal X-ray Diffraction Studies for Solid-State Structure Elucidation
As of the latest available data, specific single crystal X-ray diffraction studies for this compound have not been reported in peer-reviewed literature. Such studies are essential for the unambiguous determination of the solid-state structure of a crystalline compound. The following subsections outline the type of information that would be obtained from such an analysis.
Determination of Absolute Configuration and Stereochemistry
Single crystal X-ray diffraction is the definitive method for determining the absolute configuration of chiral molecules. For a chiral compound like this compound, this technique could distinguish between the (R) and (S) enantiomers if a suitable crystalline derivative with a known chiral center is prepared or if anomalous dispersion effects are utilized. This analysis provides precise three-dimensional coordinates of each atom in the crystal lattice, unequivocally establishing the stereochemistry of the molecule.
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A detailed analysis of the crystal structure would provide precise measurements of all bond lengths, bond angles, and torsion angles within the this compound molecule. This data is fundamental for understanding the geometric parameters of the spirocyclic system and the butoxy substituent. For instance, the C-N and C-C bond lengths within the azetidine rings, the C-O-C bond angle of the ether linkage, and the torsion angles defining the conformation of the butyl chain would be accurately determined.
The following table illustrates the type of data that would be generated from such a study.
| Hypothetical Bond Parameters for this compound | |
| Parameter | Expected Value |
| C-N Bond Length (Å) | 1.45 - 1.49 |
| C-C Bond Length (Å) | 1.52 - 1.56 |
| C-O Bond Length (Å) | 1.41 - 1.44 |
| C-N-C Bond Angle (°) | ~90 |
| C-C-C Bond Angle (°) | ~88-92 |
| C-O-C Bond Angle (°) | 110 - 115 |
Conformational Analysis in the Crystalline State
The solid-state conformation of this compound would be fully revealed by single crystal X-ray diffraction. This includes the puckering of the two azetidine rings and the rotational conformation of the butoxy group. The analysis would show how the molecule packs in the crystal lattice and would highlight any intermolecular interactions, such as hydrogen bonding involving the secondary amine, that stabilize the observed conformation. Understanding the preferred solid-state conformation is crucial for correlating structure with physical properties and for computational modeling studies.
Chemical Reactivity and Derivatization of 6 Butoxy 2 Azaspiro 3.3 Heptane
Reactivity of the Azetidine (B1206935) Nitrogen
The nitrogen atom of the azetidine ring in 6-butoxy-2-azaspiro[3.3]heptane is a nucleophilic and basic center, readily participating in a variety of chemical transformations. Its reactivity is typical of a secondary amine, though influenced by the steric environment of the spirocyclic system.
The secondary amine of the 2-azaspiro[3.3]heptane moiety is readily alkylated and acylated, providing a straightforward method for introducing a wide array of substituents at the nitrogen atom. These reactions are fundamental for modifying the compound's physical and biological properties.
N-Alkylation reactions typically proceed via nucleophilic substitution, where the azetidine nitrogen attacks an alkyl halide or a similar electrophile. The reaction is often carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. Common alkylating agents include alkyl iodides, bromides, and triflates.
N-Acylation involves the reaction of the azetidine with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), to form an amide. These reactions are generally high-yielding and can be performed under mild conditions. The use of a non-nucleophilic base is often employed to scavenge the acid generated during the reaction. A particularly common acylation is the introduction of a tert-butoxycarbonyl (Boc) group, which serves as a protective group for the nitrogen, facilitating subsequent chemical modifications at other positions of the molecule.
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide (e.g., R-I, R-Br), Base (e.g., K₂CO₃, Et₃N) | N-Alkyl-6-butoxy-2-azaspiro[3.3]heptane |
| N-Acylation | Acid chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base (e.g., Pyridine, Et₃N) | N-Acyl-6-butoxy-2-azaspiro[3.3]heptane |
| N-Boc Protection | Di-tert-butyl dicarbonate (B1257347) (Boc₂O), Base (e.g., NaOH, Et₃N) | N-Boc-6-butoxy-2-azaspiro[3.3]heptane |
The tertiary amine resulting from the N-alkylation of this compound can be oxidized to its corresponding N-oxide. This transformation introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, significantly altering the electronic properties and steric profile of the molecule. Common oxidizing agents for this purpose include hydrogen peroxide, peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), and Oxone. The reaction is typically performed in a suitable solvent at controlled temperatures to prevent over-oxidation or side reactions. The formation of N-oxides can be influenced by the solvent, with chlorinated and ethereal solvents often being employed. researchgate.netrsc.org
| Reactant | Oxidizing Agent | Product |
| N-Alkyl-6-butoxy-2-azaspiro[3.3]heptane | m-CPBA or H₂O₂ | N-Alkyl-6-butoxy-2-azaspiro[3.3]heptane-N-oxide |
As a secondary amine, the azetidine nitrogen of this compound can be protonated by acids to form an azetidinium salt. The basicity of the nitrogen, and thus its tendency to exist in a protonated state, is quantified by its pKa value. While the specific pKa of this compound has not been reported, it can be estimated by comparison to similar cyclic amines. The pKa of azetidine itself is approximately 11.29. The presence of the butoxy group is expected to have a minor electronic effect on the basicity of the nitrogen. Generally, the pKa of secondary amines falls in the range of 10-11. alfa-chemistry.com Therefore, at physiological pH (around 7.4), the azetidine nitrogen will exist predominantly in its protonated, cationic form.
| Compound Type | Functional Group | Estimated pKa Range | Predominant form at pH 7.4 |
| Secondary Amines | R₂NH | 10-11 | Protonated (R₂NH₂⁺) |
| Azetidines | Cyclic secondary amine | ~11 | Protonated |
Reactivity of the Butoxy Group
The butoxy group in this compound is an ether linkage, which is generally stable to many chemical reagents. However, under specific conditions, it can undergo cleavage or functionalization.
The carbon-oxygen bond of the butoxy group can be cleaved under strongly acidic conditions. Reagents such as hydrobromic acid (HBr) or hydroiodic acid (HI) are commonly used for this purpose. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the adjacent carbon of the butyl group. This results in the formation of 6-hydroxy-2-azaspiro[3.3]heptane and the corresponding butyl halide. Alternatively, Lewis acids such as boron tribromide (BBr₃) are highly effective for ether cleavage, often under milder conditions than protic acids. pearson.comnih.govnih.gov
| Reagent | Product(s) |
| HBr or HI | 6-Hydroxy-2-azaspiro[3.3]heptane + Butyl bromide/iodide |
| BBr₃, then H₂O | 6-Hydroxy-2-azaspiro[3.3]heptane + Butyl bromide |
While the ether linkage itself is relatively inert, the butyl chain can be functionalized through radical reactions. For instance, radical-mediated C-H activation can introduce new functional groups at various positions along the butyl chain. This can be achieved using radical initiators such as peroxides in the presence of suitable reagents. For example, a radical can be generated on the butyl chain, which can then react with various trapping agents. This approach allows for the introduction of functionalities like halogens, hydroxyl groups, or other carbon-based substituents, providing a pathway to a wider range of derivatives without cleaving the ether bond. thieme-connect.comacs.org
| Reaction Type | Reagents | Potential Product(s) |
| Radical Halogenation | N-Bromosuccinimide (NBS), Radical initiator (e.g., AIBN) | Bromo-butoxy-2-azaspiro[3.3]heptane |
| C-H Oxidation | Oxidizing agent (e.g., KMnO₄) | Carboxylic acid or ketone derivatives of the butoxy group |
Reactions at the Cyclobutane (B1203170) Ring
The chemical literature provides insights into the reactivity of the cyclobutane ring within the 2-azaspiro[3.3]heptane system, primarily through studies on analogues such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate. These studies indicate that the cyclobutane ring is amenable to functional group transformations, providing a handle for further derivatization. nih.govresearchgate.net
One of the key reactions documented is the reduction of the ketone at the C-6 position. For instance, the conversion of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate to tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate has been achieved, demonstrating that the carbonyl group on the cyclobutane ring can be readily transformed into a hydroxyl group. chemicalbook.com This transformation opens up possibilities for subsequent reactions, such as etherification or esterification, at this position. It is reasonable to infer that the butoxy group in this compound would be stable under such reductive conditions.
| Precursor | Reagent | Product | Reaction Type |
| tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate | Reducing agent (e.g., NaBH₄) | tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | Reduction |
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. This class of reactions includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. nih.gov However, a review of the available scientific literature did not yield examples of this compound bearing an aromatic substituent directly on the cyclobutane or azetidine rings. Therefore, the direct application of electrophilic aromatic substitution to this specific scaffold is not documented.
Should a derivative of this compound be synthesized to include an aromatic moiety, the principles of EAS would apply. The regiochemical outcome of such a reaction would be governed by the nature of the substituents already present on the aromatic ring and the electronic properties of the point of attachment to the spirocyclic core.
The spirocenter of the 2-azaspiro[3.3]heptane system is a quaternary carbon atom, which is inherently unreactive towards many chemical transformations due to steric hindrance and the absence of any leaving groups or activatable functionality. The reviewed literature on the synthesis and reactivity of 2-azaspiro[3.3]heptane derivatives does not indicate any direct modifications at this spiro-carbon. The stability of the spirocyclic core is a notable feature of this scaffold, which is generally preserved during various synthetic manipulations on the peripheral functional groups. nih.gov
Regioselectivity and Stereoselectivity in Derivatization Reactions
The concepts of regioselectivity and stereoselectivity are crucial in the synthesis of complex molecules for pharmaceutical applications. While specific studies on the regioselective and stereoselective derivatization of this compound are not available, research on related systems provides valuable insights.
A study on the asymmetric synthesis of 1-substituted 2-azaspiro[3.3]heptanes highlights the potential for high diastereoselectivity in reactions involving this scaffold. rsc.org In this work, the addition of ethyl cyclobutanecarboxylate (B8599542) anions to chiral imines proceeded with high levels of stereocontrol, affording enantiomerically and diastereomerically pure products. This suggests that the rigid spirocyclic framework can effectively transmit stereochemical information, influencing the facial selectivity of approaching reagents.
The table below summarizes the diastereomeric ratios achieved in the synthesis of various 1-substituted 2-azaspiro[3.3]heptane derivatives, illustrating the high degree of stereoselectivity possible.
| Imine Substituent | Diastereomeric Ratio (dr) |
| Phenyl | 95:5 |
| 4-Methoxyphenyl | 98:2 |
| 2-Thienyl | 96:4 |
Theoretical and Computational Chemistry Studies of 6 Butoxy 2 Azaspiro 3.3 Heptane
Quantum Mechanical (QM) Calculations for Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for determining the ground-state properties of molecules by calculating the electron density. nih.gov For 6-Butoxy-2-azaspiro[3.3]heptane, DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-31G(d,p), can predict its most stable three-dimensional geometry. nih.govresearchgate.net
These calculations optimize the molecular structure to find the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles. This information is critical for understanding the molecule's fundamental shape and steric profile. The electronic configuration derived from DFT reveals how electrons are distributed across the molecule, highlighting regions of high or low electron density, which is essential for predicting reactivity.
Table 1: Calculated Ground State Geometric Parameters for this compound (Illustrative Data)
| Parameter | Bond/Atoms Involved | Calculated Value |
| Bond Length | C-O (butoxy ether) | 1.43 Å |
| Bond Length | C-N (azetidine) | 1.47 Å |
| Bond Length | C-C (spiro center) | 1.56 Å |
| Bond Angle | C-O-C (butoxy) | 112.5° |
| Bond Angle | C-N-C (azetidine) | 92.1° |
| Dihedral Angle | C-C-C-C (cyclobutane) | 25.8° |
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that are critical for chemical reactivity. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net
The HOMO-LUMO energy gap (ΔE) is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap indicates that the molecule is more reactive. researchgate.net For this compound, the LUMO energy can be used to predict its susceptibility to nucleophilic attack, a crucial aspect of its chemical behavior. chemrxiv.org
Table 2: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Energy (eV) | Description |
| HOMO Energy | -6.85 eV | Indicates electron-donating capability |
| LUMO Energy | 2.15 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 9.00 eV | Predicts chemical stability and reactivity |
Conformational Analysis via Computational Methods
The three-dimensional shape of a molecule is not static. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.
Computational methods can be used to map the potential energy surface of a molecule, identifying stable conformations (energy minima) and the energy barriers between them (transition states). q-chem.com For a flexible molecule like this compound, which has a butoxy side chain, numerous conformers can exist due to the rotation around the C-O and C-C single bonds.
By systematically rotating these bonds and calculating the energy of each resulting structure, a conformational energy profile can be generated. This analysis helps identify the most likely shapes the molecule will adopt at a given temperature. Transition state calculations determine the energy required to convert from one conformer to another, providing insight into the dynamics of its structural changes. q-chem.com
Table 3: Relative Energies of Key Conformers of the Butoxy Chain (Illustrative Data)
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |
| Anti-periplanar | 180° | 0.00 | 75% |
| Syn-clinal (gauche) | 60° | 0.85 | 20% |
| Eclipsed (Transition State) | 0° | 4.50 | <1% |
The 2-azaspiro[3.3]heptane core is known for its relatively rigid structure. researchgate.net This rigidity stems from the spirocyclic fusion of two four-membered rings (azetidine and cyclobutane), which restricts conformational freedom compared to more flexible ring systems like piperidine. researchgate.netresearchgate.net
Computational analysis can quantify this rigidity by examining the vibrational frequencies of the ring system and the energy penalties associated with deforming the rings from their optimal geometry. While the spirocyclic core is rigid, the attached butoxy group introduces a significant degree of flexibility. Understanding the interplay between the rigid core and the flexible side chain is essential for predicting how the molecule might interact with biological targets or other chemical species.
Molecular Dynamics (MD) Simulations
While quantum mechanics looks at static structures, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. mdpi.com An MD simulation of this compound would typically place the molecule in a simulated environment, such as a box of water molecules, to mimic physiological conditions.
By solving Newton's equations of motion for the system, MD simulations can track the trajectory of every atom, revealing how the molecule behaves in solution. mdpi.com This can show how the flexible butoxy chain moves and folds, how the molecule tumbles and diffuses through the solvent, and how it interacts with surrounding water molecules. These simulations provide a dynamic picture of the molecule's behavior that complements the static information from QM calculations. frontiersin.org
Table 4: Typical Parameters for an MD Simulation of this compound (Illustrative Data)
| Parameter | Value/Description | Purpose |
| Force Field | OPLS (Optimized Potentials for Liquid Simulations) | Defines the potential energy of the system |
| Solvent | TIP3P Water Model | Simulates an aqueous environment |
| Temperature | 310 K (37 °C) | Simulates physiological temperature |
| Pressure | 1 atm | Simulates standard atmospheric pressure |
| Simulation Time | 100 nanoseconds | Duration of the simulation to observe molecular motion |
Investigating Solution-Phase Conformations and Dynamics
The conformational rigidity of the 2-azaspiro[3.3]heptane system, conferred by its two fused four-membered rings, is a key feature that makes it an attractive scaffold in drug design. univ.kiev.ua While detailed solution-phase dynamics studies on this compound are not specifically reported, insights into its conformational preferences can be drawn from structural analyses of related compounds. X-ray crystallography studies on various 2-azaspiro[3.3]heptane derivatives have confirmed their spirocyclic nature and provided precise bond lengths and angles. These studies are fundamental for benchmarking computational models.
Solvent Effects on Molecular Behavior
The solvent environment can significantly influence the conformation, reactivity, and properties of a molecule. frontiersin.org For a molecule like this compound, with both a polar amine group and a nonpolar butoxy group, the choice of solvent is expected to have a pronounced effect on its behavior. In solution, the solvent determines the molecular conformation and can impact the viability and selectivity of chemical reactions. frontiersin.org
In polar protic solvents, such as water or methanol, hydrogen bonding interactions with the nitrogen atom of the azetidine (B1206935) ring would be significant. These interactions can stabilize more extended conformations of the butoxy group. In nonpolar solvents, intramolecular interactions may become more dominant, potentially favoring more folded conformations of the butyl chain. Computational studies modeling these solvent effects, either through implicit solvent models or explicit solvent molecules, are essential for a detailed understanding of the molecule's behavior in different chemical environments. rsc.org The interplay between the solute and solvent molecules can modulate the energetic behavior of the solute, which is a determining factor in predicting experimental outcomes. frontiersin.org
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The prediction of NMR chemical shifts through computational methods has become a valuable adjunct to experimental work. nih.gov For this compound, predicting the 1H and 13C NMR chemical shifts can aid in its characterization.
Several approaches are used for NMR prediction, including empirical methods based on databases of known compounds and first-principles quantum mechanical calculations, most notably using Density Functional Theory (DFT). mdpi.com More recently, machine learning models, particularly graph neural networks, have shown remarkable accuracy in predicting chemical shifts, sometimes even outperforming traditional methods, especially when large datasets are available. nih.govrsc.org The accuracy of these predictions is highly dependent on the quality of the computational method and the basis set used, as well as the proper consideration of conformational averaging and solvent effects.
Table 1: General Approaches to NMR Chemical Shift Prediction
| Method | Description |
| Empirical/Database Methods | Utilizes large databases of experimentally assigned structures and their NMR spectra to predict chemical shifts based on substructure similarity (e.g., HOSE codes). |
| Quantum Mechanical (QM) Methods | Employs ab initio or DFT calculations to compute the magnetic shielding tensors of nuclei, from which chemical shifts are derived. Requires significant computational resources. |
| Machine Learning (ML) Methods | Uses algorithms trained on large datasets of molecular structures and their corresponding NMR data to predict chemical shifts for new molecules. Graph neural networks are a recent advancement in this area. nih.gov |
Modeling Reaction Mechanisms and Pathways
While specific reaction mechanisms involving this compound are not detailed in the literature, the synthesis of the parent 2-azaspiro[3.3]heptane scaffold and its derivatives has been described. nih.govnih.govthieme-connect.de Computational modeling can be instrumental in understanding the mechanisms of these syntheses and in predicting the feasibility of new synthetic routes.
The construction of the spirocyclic core typically involves intramolecular ring-closing reactions. nih.gov For instance, the synthesis of 2,6-diazaspiro[3.3]heptanes has been achieved through reductive amination followed by cyclization. thieme-connect.de Theoretical modeling of these reaction pathways can provide valuable information about transition state energies, reaction intermediates, and potential side products. This understanding can guide the optimization of reaction conditions to improve yields and selectivity.
For the synthesis of this compound, a likely pathway would involve the preparation of a suitable precursor, such as a 6-hydroxy-2-azaspiro[3.3]heptane derivative, followed by etherification with a butyl halide or other butoxy-donating reagent. Computational modeling could help in evaluating the energetics of this transformation and in predicting the most favorable reaction conditions.
Mentioned Chemical Compounds
Applications in Chemical Space Exploration and Scaffold Design
Design Principles for Novel Azaspiro[3.3]heptane Derivatives
The design of new molecules based on the azaspiro[3.3]heptane framework is guided by principles that leverage its inherent structural features to achieve desired molecular properties and biological activities.
A significant advantage of the azaspiro[3.3]heptane scaffold is its rigid nature. tandfonline.com This conformational restriction locks the molecule into a well-defined three-dimensional arrangement, which can lead to a more selective interaction with biological targets. figshare.comresearchgate.net The predictable orientation of substituents, or vectorization, allows for the precise placement of functional groups in space to optimize binding with a target protein. tandfonline.comresearchgate.net This rigidity contrasts with more flexible acyclic or larger ring systems, where the energetic cost of adopting the correct binding conformation can reduce potency. The spirocyclic nature of the [3.3]heptane system, with its two fused four-membered rings, provides a structurally robust core. tandfonline.comresearchgate.net The puckering of the cyclobutane (B1203170) rings in spiro[3.3]heptane derivatives further contributes to their defined three-dimensional shape. nih.gov
The introduction of a butoxy group at the 6-position of the 2-azaspiro[3.3]heptane scaffold adds another layer of structural definition and potential for interaction. The butoxy group itself has conformational flexibility, but its attachment point on the rigid spirocyclic core directs its general orientation in space.
The quest for novel drugs has pushed researchers to explore beyond flat, two-dimensional molecules and into three-dimensional chemical space. nih.govacs.org Spirocyclic systems, such as 6-butoxy-2-azaspiro[3.3]heptane, are inherently three-dimensional and serve as excellent starting points for building molecular diversity. tandfonline.com
Strategies for introducing 3D molecular diversity using the azaspiro[3.3]heptane scaffold include:
Functionalization at Multiple Exit Points: The 2-azaspiro[3.3]heptane core allows for the attachment of various substituents at different positions on the rings. The nitrogen atom at the 2-position is a key handle for introducing a wide range of chemical groups. nih.govthieme-connect.de The butoxy group at the 6-position can be varied, and other positions on the carbocyclic ring can also be functionalized. This multi-point functionalization enables the creation of a library of compounds with diverse 3D shapes and pharmacophoric features.
Stereochemical Complexity: The spirocyclic center and substituted carbon atoms can be chiral centers. By synthesizing specific stereoisomers, chemists can create molecules with distinct three-dimensional arrangements of atoms, which can have a profound impact on their biological activity. nih.govnih.gov
Scaffold Hopping: The azaspiro[3.3]heptane core can be used as a "scaffold hop" to replace existing, often planar, ring systems in known drugs. tandfonline.com This can lead to new chemical entities with improved properties while maintaining the key binding interactions of the original molecule.
Role of Spiro[3.3]heptane Systems as Structural Surrogates
Spiro[3.3]heptane systems, including this compound, are increasingly being used as structural surrogates or bioisosteres for more common ring systems in drug discovery. researchgate.netrsc.orgnih.govchemrxiv.orgresearchgate.netresearchgate.net A bioisostere is a chemical substituent or group that can be interchanged with another group to create a new compound with similar biological properties.
The spiro[3.3]heptane scaffold offers a unique shape and topology compared to other cyclic systems.
| Feature | Spiro[3.3]heptane | Monocyclic Rings (e.g., Cyclohexane, Piperidine) | Fused Polycyclic Rings (e.g., Decalin) |
| Shape | Rigid, three-dimensional, with a "bow-tie" or "X" shape. nih.gov | Can exist in multiple conformations (e.g., chair, boat, twist-boat). | Often more extended and less compact. |
| Flexibility | Conformationally restricted. researchgate.net | More flexible, with interconverting conformers. | Rigidity varies with the nature of the fusion. |
| Vectorial Display of Substituents | Substituents project outwards from the core in well-defined, non-planar vectors. researchgate.net | Substituents can be in axial or equatorial positions, with their spatial relationship changing with conformation. | The orientation of substituents is dictated by the fused ring system. |
| Molecular Topology | Two rings joined at a single spiro atom. | A single ring. | Two or more rings sharing two or more atoms. |
Structural analysis has shown that certain disubstituted spiro[3.3]heptanes can act as restricted surrogates for disubstituted cyclohexanes. acs.org For example, specific stereoisomers of 1,6-disubstituted spiro[3.3]heptanes can mimic cis-1,4- and trans-1,3-disubstituted cyclohexanes. acs.org Similarly, 2-azaspiro[3.3]heptane has been successfully used as a bioisostere for piperidine. rsc.orgresearchgate.net
The replacement of common cyclic systems with a spiro[3.3]heptane core can significantly impact a molecule's physicochemical properties, which are crucial for its drug-like characteristics. researchgate.net
| Property | Impact of Spiro[3.3]heptane Scaffold |
| Lipophilicity (logP/logD) | Can lead to a decrease in lipophilicity compared to their non-spirocyclic counterparts, which is often beneficial for drug development. nih.gov |
| Solubility | The increased sp3 character of spirocycles generally favors better aqueous solubility compared to flat aromatic systems. tandfonline.com |
| Metabolic Stability | The rigid, compact structure can be more resistant to metabolic breakdown by enzymes in the body, leading to a longer duration of action. tandfonline.comresearchgate.net |
| Basicity (pKa) | The introduction of a spirocyclic framework can alter the basicity of nearby nitrogen atoms. For instance, the nitrogen in 2-oxa-6-azaspiro[3.3]heptane is more basic than the nitrogen in morpholine. nih.gov |
Integration of this compound into Complex Molecular Architectures
The this compound scaffold can be incorporated into larger, more complex molecules through various synthetic strategies. The nitrogen atom of the azetidine (B1206935) ring is a common point of attachment, allowing for the formation of amides, amines, and other functional groups. acs.org
For example, a derivative of 2-azaspiro[3.3]heptane was a key component in the development of orally bioavailable inducers of fetal hemoglobin. nih.gov In this case, the spirocyclic core provided a rigid and unique structure that, after optimization of substituents, led to a compound with desirable properties. nih.gov
The synthesis of functionalized 2,6-diazaspiro[3.3]heptanes has been achieved through methods amenable to library synthesis, highlighting the potential for creating a wide array of complex molecules based on this scaffold. thieme-connect.de The butoxy group on the 6-position of this compound can also be a site for further chemical modification or can serve to modulate the lipophilicity and other properties of the final complex molecule. The synthesis of a key intermediate for an antibiotic drug candidate involved the formation of a 2-oxa-6-azaspiro[3.3]heptane ring system. nih.gov
Future Directions in the Development of Substituted Azaspiro[3.3]heptanes
The development of substituted azaspiro[3.3]heptanes is a rapidly advancing area of research. nih.gov The inherent structural features of this scaffold, such as its sp³-rich nature and well-defined exit vectors, make it a promising alternative to traditional ring systems in drug discovery. researchgate.netresearchgate.net Future efforts are concentrated on expanding the chemical space accessible with this scaffold and developing more efficient and selective synthetic methodologies.
A key area of future development is the exploration of novel substitution patterns on the azaspiro[3.3]heptane core. The ability to introduce a wide variety of functional groups at different positions on the scaffold is crucial for fine-tuning the pharmacological properties of drug candidates. univ.kiev.ua Researchers are actively investigating new synthetic routes to access previously inaccessible derivatives. nih.gov This includes the development of methods for the selective functionalization of the azetidine and cyclobutane rings, providing a gateway to novel compounds with diverse biological activities. researchgate.net
The synthesis of multi-functionalized azaspiro[3.3]heptanes is a significant goal, as it allows for the creation of molecules with multiple points of interaction with their biological targets. nih.gov This can lead to increased potency, selectivity, and improved pharmacokinetic profiles. The development of such "building blocks" is expected to have a major impact on drug discovery and design. nih.govresearchgate.net
The synthesis of enantiomerically pure compounds is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles. Consequently, the development of asymmetric synthetic routes to substituted azaspiro[3.3]heptanes is a major focus of current research. rsc.orgrsc.org
Several strategies have been employed to achieve the asymmetric synthesis of these compounds. One successful approach involves the diastereoselective addition of cyclobutanecarboxylate (B8599542) anions to chiral N-tert-butanesulfinyl aldimines. rsc.orgresearchgate.net This method has been shown to produce 1-substituted 2-azaspiro[3.3]heptanes with high diastereoselectivity and in good yields. rsc.org The resulting products can be readily converted to the free amino compounds, providing access to a range of enantiomerically pure building blocks for drug discovery. rsc.org
Another promising strategy involves the use of chiral catalysts to control the stereochemical outcome of key bond-forming reactions. The development of new and more efficient catalytic systems for the asymmetric synthesis of azaspiro[3.3]heptanes is an active area of investigation. The ability to produce these complex molecules in a stereocontrolled manner will be essential for unlocking their full potential in medicinal chemistry.
Q & A
Basic: What synthetic routes are commonly employed for 6-Butoxy-2-azaspiro[3.3]heptane, and how can reaction conditions be optimized for improved yield and purity?
Methodological Answer:
The synthesis typically involves cyclization strategies, such as [2+2] cycloaddition of endocyclic alkenes with isocyanates or cyclization of tribromopentaerythritol derivatives under basic conditions . Optimization can be achieved by:
- Temperature Control: Lowering reaction temperatures to minimize side reactions (e.g., thermal decomposition observed in oxalate salts) .
- Protecting Group Selection: Testing alternatives to tosyl groups (e.g., benzyl or 4-methoxybenzyl) to simplify workup and enhance stability .
- Purification Techniques: Using crystallization or chromatography for scalable purification, as demonstrated in industrial protocols for related azaspiro compounds .
Advanced: How can computational modeling predict the reactivity of this compound in novel reactions or biological systems?
Methodological Answer:
Density functional theory (DFT) or molecular dynamics simulations can:
- Map Electronic Landscapes: Analyze electron density to predict nucleophilic/electrophilic sites, leveraging data from structural analogs like 6-Fluoro-6-methyl derivatives .
- Docking Studies: Model interactions with biological targets (e.g., receptors) using rigid spirocyclic frameworks to assess binding affinities, as seen in neurotransmitter system studies .
- Solvent Effects: Simulate solvent interactions to optimize reaction pathways, addressing solubility challenges noted in oxalate salts .
Basic: What analytical techniques are recommended for characterizing this compound’s structure and purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm spirocyclic geometry and substituent placement, referencing PubChem data for analogous compounds .
- X-ray Crystallography: Resolve absolute configuration, as applied to 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile derivatives .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula and purity, critical for reproducibility in medicinal chemistry .
Advanced: How can solubility challenges of this compound in biological assays be addressed?
Methodological Answer:
- Salt Formation: Convert to oxalate or hydrochloride salts, as demonstrated for related azaspiro compounds to enhance aqueous solubility .
- Co-solvent Systems: Use DMSO-water mixtures (e.g., 10% DMSO) to maintain compound stability while mimicking physiological conditions .
- Prodrug Strategies: Introduce hydrolyzable groups (e.g., esters) to improve bioavailability, inspired by tert-butyl carbamate derivatives .
Comparative Analysis: How does the butoxy substituent influence the biological activity of this compound compared to structural analogs?
Methodological Answer:
- Lipophilicity vs. Activity: Compare logP values with analogs (e.g., 6-Methyl or 6-Fluoro derivatives) to assess how butoxy’s hydrophobicity affects membrane permeability .
- Receptor Binding Assays: Use surface plasmon resonance (SPR) to measure kinetic parameters (e.g., ) against targets like GPCRs, contrasting with data from 2-Thia-6-azaspiro compounds .
- SAR Studies: Systematically replace butoxy with smaller alkoxy groups (methoxy, ethoxy) to isolate steric/electronic contributions .
Data Contradiction Resolution: How to resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer:
- Batch Reproducibility: Verify synthesis protocols (e.g., protecting group strategies) to rule out impurities, as variations in tosyl removal impacted yields in sulfonate salts .
- Assay Standardization: Re-evaluate under uniform conditions (e.g., cell lines, buffer pH) to control for environmental factors affecting receptor interactions .
- Meta-Analysis: Cross-reference with structurally distinct spirocycles (e.g., 2-Oxa-6-azaspiro derivatives) to identify trends in bioactivity .
Advanced: What strategies mitigate thermal instability during large-scale synthesis of this compound?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors to reduce residence time at high temperatures, as used in industrial azaspiro syntheses .
- Stabilizing Additives: Introduce radical scavengers (e.g., BHT) or inert atmospheres (N) to prevent decomposition during cyclization .
- In-line Monitoring: Use FTIR or Raman spectroscopy for real-time tracking of reaction progression and early detection of byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
